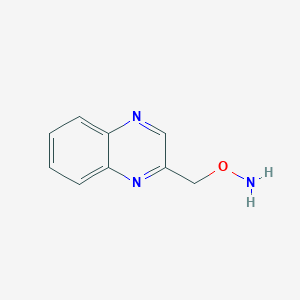

O-(Quinoxalin-2-ylmethyl)hydroxylamine

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H9N3O |

|---|---|

Molecular Weight |

175.19 g/mol |

IUPAC Name |

O-(quinoxalin-2-ylmethyl)hydroxylamine |

InChI |

InChI=1S/C9H9N3O/c10-13-6-7-5-11-8-3-1-2-4-9(8)12-7/h1-5H,6,10H2 |

InChI Key |

BMVYHDGLRMVOIX-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)N=CC(=N2)CON |

Origin of Product |

United States |

Advanced Synthetic Methodologies for O Quinoxalin 2 Ylmethyl Hydroxylamine and Analogous Architectures

Foundational Synthetic Routes to the Quinoxaline (B1680401) Core

The quinoxaline scaffold, a bicyclic system composed of a benzene (B151609) ring fused to a pyrazine (B50134) ring, is a privileged structure in drug discovery. nih.gov Its synthesis has been a subject of extensive research, leading to the development of numerous classical and modern catalytic methods.

Condensation Reactions of 1,2-Diaminobenzenes with 1,2-Dicarbonyl Compounds

The most traditional and widely employed method for constructing the quinoxaline ring is the condensation reaction between an aromatic 1,2-diamine (also known as o-phenylenediamine) and a 1,2-dicarbonyl compound. nih.govniscpr.res.in This classical approach, often referred to as the Körner or Hinsberg synthesis, provides a straightforward and efficient route to a diverse range of quinoxaline derivatives. researchgate.net The reaction proceeds through the formation of a diimine intermediate, which then undergoes cyclization and dehydration to yield the aromatic quinoxaline ring.

While the reaction can proceed without a catalyst, often at elevated temperatures, various catalysts have been introduced to improve yields, shorten reaction times, and enable milder conditions. nih.govtsijournals.com A wide array of catalysts have been successfully employed, including:

Acid catalysts such as acetic acid. nih.gov

Metal salts and complexes like CuSO4·5H2O, nickel nanoparticles, and gallium(III) triflate. nih.gov

Solid-supported catalysts including montmorillonite (B579905) K10, alumina, and silica-bonded S-sulfonic acid, which offer advantages in terms of recyclability and ease of separation. nih.gov

Nanocatalysts , such as nano-TiO2 and nanocrystalline CuO, which provide high surface area and enhanced catalytic activity. nih.gov

The versatility of this method allows for the synthesis of a wide array of substituted quinoxalines by simply varying the substituents on both the 1,2-diamine and the 1,2-dicarbonyl starting materials.

Catalytic and Transition Metal-Mediated Approaches to Functionalized Quinoxalines

Modern organic synthesis has seen a surge in the development of transition metal-catalyzed reactions for the construction of heterocyclic frameworks, and quinoxalines are no exception. niscpr.res.in These methods offer alternative pathways that can tolerate a broader range of functional groups and provide access to structures not easily obtained through classical condensation.

Transition metals from both the first row (e.g., iron, cobalt, copper, nickel) and the second/third rows (e.g., palladium, ruthenium, gold, iridium) have been utilized effectively. researchgate.net Key strategies include:

Dehydrogenative Coupling: Catalysts based on ruthenium and iridium can facilitate the synthesis of quinoxalines from aromatic diamines and diols through acceptorless dehydrogenative coupling, releasing water and hydrogen gas as byproducts. researchgate.net Nickel catalysts have also been used for similar dehydrogenative couplings. researchgate.net

Oxidative Cyclization: Gold catalysts can mediate the synthesis of functionalized quinoxalines through the oxidation of internal alkynes. researchgate.net Copper-catalyzed aerobic oxidative tandem dual C-H amination of tetrahydroquinoxalines represents another advanced approach.

Cross-Coupling Reactions: Palladium-catalyzed reactions, such as Suzuki and Sonogashira couplings, are invaluable for functionalizing pre-formed chloroquinoxaline scaffolds, allowing for the introduction of diverse substituents at specific positions on the quinoxaline ring. researchgate.net

These catalytic methods often proceed under mild conditions and demonstrate high efficiency and selectivity, making them powerful tools for the synthesis of complex quinoxaline-containing molecules. researchgate.net

Table 1: Selected Catalytic Systems for Quinoxaline Synthesis

Preparation and Derivatization of Hydroxylamine (B1172632) and Oxime Moieties

The hydroxylamine group is a key functional moiety in the target molecule. Its preparation, often involving oxime intermediates, has evolved to include more sustainable and efficient protocols.

Environmentally Benign and Green Chemistry Protocols for Oxime Synthesis

Oximes, characterized by the R¹R²C=NOH functional group, are crucial intermediates in organic synthesis, not only for the characterization of carbonyl compounds but also for their conversion into other nitrogen-containing groups. researchgate.net Traditional methods for oxime synthesis often require harsh conditions, toxic reagents like pyridine, and volatile organic solvents, leading to significant environmental concerns. researchgate.net

In response, a variety of green chemistry protocols have been developed. These methods prioritize the use of non-toxic catalysts, aqueous media, and solvent-free conditions. Notable examples include:

Solvent-Free Grinding (Grindstone Chemistry): This high-yield method involves simply grinding a carbonyl compound and hydroxylamine hydrochloride with a non-toxic, reusable catalyst such as bismuth(III) oxide (Bi₂O₃) or antimony(III) oxide (Sb₂O₃) at room temperature. researchgate.net This technique minimizes waste and eliminates the need for solvents.

Aqueous Media: Utilizing water as a reaction solvent is a cornerstone of green chemistry. Oximes can be efficiently synthesized in water at ambient temperature using catalysts like Hyamine®, a phase-transfer catalyst.

Natural Acid Catalysts: Aqueous extracts from natural sources like Vitis lanata or Mangifera indica have been successfully used as acid catalysts for oxime synthesis, offering a biodegradable and renewable alternative to conventional acids.

Solid-Supported Synthesis: Using solid supports like silica (B1680970) gel can facilitate the reaction and simplify product purification. This method has been shown to be highly selective for the preparation of either monoximes or dioximes from 1,2-dicarbonyl compounds by controlling the stoichiometry of hydroxylamine hydrochloride.

Table 2: Comparison of Green Synthesis Methods for Oximes

Introduction of Hydroxylamine Functionality via Nucleophilic Substitution Reactions

The formation of the C-O-N bond in O-substituted hydroxylamines is typically achieved through nucleophilic substitution reactions. Specifically, the O-alkylation of a hydroxylamine derivative is a common and effective strategy. organic-chemistry.orgorganic-chemistry.org

A general approach involves the reaction of an alkylating agent, such as an alkyl halide or sulfonate, with a hydroxylamine. However, since the nitrogen atom in hydroxylamine is generally more nucleophilic than the oxygen atom, direct alkylation can lead to a mixture of N- and O-alkylated products. organic-chemistry.org To achieve selective O-alkylation, it is often necessary to use an N-protected hydroxylamine derivative. organic-chemistry.org

Common N-protected hydroxylamines used for this purpose include:

N-Hydroxyphthalimide: This reagent can be alkylated at the oxygen atom, and the phthalimide (B116566) protecting group is subsequently removed, typically with hydrazine (B178648), to release the free O-alkylhydroxylamine. nih.gov

tert-Butyl N-hydroxycarbamate: This compound can be O-alkylated using alcohol-derived methanesulfonates, followed by acidic removal of the tert-butoxycarbonyl (Boc) protecting group. organic-chemistry.org

The reaction is a standard Sₙ2 substitution where the oxygen of the N-protected hydroxylamine acts as the nucleophile, displacing a leaving group (e.g., chloride, bromide, mesylate) from the alkylating agent.

Targeted Synthesis of the O-(Quinoxalin-2-ylmethyl)hydroxylamine Framework

The targeted synthesis of this compound can be achieved by combining the principles outlined in the previous sections. A logical and efficient synthetic route involves a two-step process: first, the preparation of a reactive electrophile, 2-(halomethyl)quinoxaline, followed by its reaction with a suitable N-protected hydroxylamine nucleophile.

Step 1: Synthesis of 2-(Chloromethyl)quinoxaline (B19384)

The key intermediate, 2-(chloromethyl)quinoxaline, can be synthesized from readily available starting materials. One established method involves the reaction of quinoxalin-2(1H)-one with a chlorinating agent like phosphorus oxychloride (POCl₃) to first generate 2-chloroquinoxaline (B48734). prepchem.com While 2-chloroquinoxaline itself is a versatile intermediate for nucleophilic aromatic substitution at the C2 position, researchgate.net further modification is needed to obtain the chloromethyl group. A more direct synthesis for 2-(chloromethyl) derivatives of related heterocyclic systems like quinazolinones has been reported, which involves the cyclization of an appropriate anthranilic acid with chloroacetonitrile. mdpi.com A plausible route to 2-(chloromethyl)quinoxaline would involve the condensation of o-phenylenediamine (B120857) with a 3-halopyruvic acid derivative. For instance, microwave-assisted synthesis of 2-(chloromethyl)quinoxaline has been documented. chemicalbook.com

Step 2: Nucleophilic Substitution to form the O-N Bond

With the electrophilic 2-(chloromethyl)quinoxaline in hand, the final step is a nucleophilic substitution reaction to form the target ether linkage. To ensure selective O-alkylation, an N-protected hydroxylamine is the nucleophile of choice. A well-established procedure involves using N-hydroxyphthalimide as the hydroxylamine source. nih.gov

The proposed synthesis is as follows:

2-(Chloromethyl)quinoxaline is reacted with N-hydroxyphthalimide in the presence of a suitable base (e.g., potassium carbonate, K₂CO₃) in a polar aprotic solvent such as dimethylformamide (DMF). The phthalimide oxygen anion acts as a nucleophile, displacing the chloride ion to form N-((quinoxalin-2-yl)methoxy)phthalimide.

The resulting phthalimide-protected intermediate is then treated with hydrazine hydrate (B1144303) in a solvent like ethanol (B145695). This step cleaves the phthalimide group, liberating the desired product, this compound, which can be isolated, often as a hydrochloride salt for improved stability. nih.gov

This synthetic strategy leverages standard, high-yielding reactions and provides a clear and feasible pathway to the target compound based on established chemical principles for the synthesis of both the quinoxaline core and O-alkylated hydroxylamines. nih.gov

Strategies for Carbon-Oxygen Linkage Formation with Quinoxaline Precursors

The crucial step in the synthesis of this compound is the formation of the C-O-N linkage, specifically connecting the quinoxaline-2-ylmethyl moiety to the hydroxylamine nitrogen via an oxygen atom. This can be achieved through several strategic disconnections, primarily involving the reaction of a nucleophilic hydroxylamine derivative with an electrophilic quinoxaline precursor.

A primary and effective method for forging the key carbon-oxygen bond is through nucleophilic substitution reactions. This strategy typically employs a 2-(halomethyl)quinoxaline, such as 2-(chloromethyl)quinoxaline or 2-(bromomethyl)quinoxaline (B1275339), as the electrophile. The halogen atom serves as an excellent leaving group, readily displaced by a suitable hydroxylamine nucleophile. To prevent N-alkylation, a protected hydroxylamine, such as N-hydroxyphthalimide or N-Boc-hydroxylamine, is often used. The subsequent deprotection step reveals the desired hydroxylamine functionality.

Another viable approach is the Mitsunobu reaction. This powerful method allows for the formation of the C-O bond from an alcohol precursor, namely 2-(hydroxymethyl)quinoxaline. In the presence of a phosphine (B1218219) reagent (e.g., triphenylphosphine, PPh₃) and an azodicarboxylate (e.g., diethyl azodicarboxylate, DEAD), the hydroxyl group is activated for substitution by an N-hydroxy compound, again often in a protected form like N-hydroxyphthalimide. This reaction typically proceeds with inversion of configuration if the alcohol is chiral, offering a potential route for stereocontrol.

The synthesis of the necessary quinoxaline precursors is well-established. The classic synthesis involves the condensation of an o-phenylenediamine with an α-dicarbonyl compound or its equivalent. nih.govresearchgate.net For instance, the reaction between o-phenylenediamine and pyruvic aldehyde or its derivatives can yield 2-methylquinoxaline, which can then be halogenated at the methyl position to provide the required 2-(halomethyl)quinoxaline precursor.

Table 1: Synthetic Strategies for Quinoxaline Precursors

| Precursor | Starting Materials | Reaction Type |

| 2-Methylquinoxaline | o-Phenylenediamine, Pyruvic aldehyde | Condensation |

| 2-(Bromomethyl)quinoxaline | 2-Methylquinoxaline, N-Bromosuccinimide (NBS) | Radical Halogenation |

| 2-(Hydroxymethyl)quinoxaline | Quinoxaline-2-carboxylic acid | Reduction |

Multi-Component Reactions and Sequential Transformations for Scaffold Assembly

Multi-component reactions (MCRs) and sequential one-pot syntheses represent highly efficient and atom-economical strategies for the assembly of complex molecules like quinoxalines from simple starting materials. bohrium.comresearchgate.net These methodologies are pivotal for generating molecular diversity and can be designed to construct the quinoxaline scaffold with the necessary handles for subsequent elaboration into this compound.

MCRs involving o-phenylenediamines and 1,2-dicarbonyl compounds are fundamental to quinoxaline synthesis. bohrium.comscribd.com By varying the components, a wide array of functionalized quinoxalines can be accessed in a single step. For example, a three-component reaction between an o-phenylenediamine, a 1,2-dicarbonyl compound, and another reactant could potentially install the -CH₂- moiety or a precursor group at the C2 position directly. While direct MCR synthesis of the target molecule is challenging, these reactions are invaluable for rapidly producing key intermediates. Research has shown that MCRs can be used for the C3-alkylation of quinoxalin-2(1H)-ones, demonstrating the power of these methods to functionalize the core structure. mdpi.com

Sequential transformations offer another elegant pathway. A typical sequence begins with the formation of the quinoxaline ring system, followed by a series of reactions to build the desired side chain without isolating intermediates. An example of such a process could start with the condensation of o-phenylenediamine and an α-keto acid to form a 2-substituted quinoxalinone. researchgate.net This intermediate could then undergo reduction and subsequent functional group manipulation in the same reaction vessel to yield the target structure. The use of transition-metal catalysis, such as palladium-catalyzed reactions, has also expanded the scope of one-pot quinoxaline syntheses, combining coupling reactions with the core cyclization. bohrium.com

Table 2: Examples of Multi-Component Reactions in Quinoxaline Synthesis

| Reaction Type | Components | Key Features |

| Ugi Reaction | Isocyanide, o-phenylenediamine derivative, carbonyl compound, carboxylic acid | High diversity, formation of complex quinoxaline-containing moieties. bohrium.com |

| Three-Component Alkylation | Quinoxalin-2(1H)-one, DMSO, Styrene | Metal-free, C3-methylation of the quinoxalinone core. mdpi.com |

| Palladium-Catalyzed MCR | 1,2-diaminoarene, 1,2-dicarbonyl compound | Combines coupling and cyclization steps in a one-pot fashion. bohrium.com |

Photoredox Catalytic Methods for Coupling Hydroxylamines with Quinoxalinones

Visible-light photoredox catalysis has emerged as a powerful tool in modern organic synthesis, enabling the formation of chemical bonds under mild and environmentally friendly conditions. acs.org This technology has been successfully applied to the functionalization of quinoxalinone scaffolds, suggesting potential pathways for coupling with hydroxylamine derivatives.

Recent studies have focused on the C3-H functionalization of quinoxalin-2(1H)-ones. For instance, a site-selective coupling of quinoxalin-2-ones with alkenes and alkynes has been developed using a synergistic visible-light photoredox cobalt dual catalysis system. rsc.org This approach proceeds via the generation of a radical intermediate on the quinoxalinone ring, which then engages with the coupling partner. Similarly, photocatalyst-free, visible-light-promoted C3-H acylation of quinoxalin-2(1H)-ones in water has been reported, highlighting the generation of acyl radicals and their addition to the quinoxaline core. researchgate.net

Extrapolating from these findings, a plausible photoredox strategy for synthesizing the target framework could involve the coupling of a quinoxalinone-derived radical with a hydroxylamine-derived radical. Research has shown that amidyl radicals can be generated from hydroxylamines through photocatalytic deoxygenation. researchgate.net A hypothetical pathway could involve the photocatalytic generation of a radical at the C3-position of a quinoxalinone, followed by coupling with an oxygen-centered radical generated from a suitable hydroxylamine precursor. Alternatively, a 2-methylquinoxalinone could be functionalized via a photoinduced radical process to install a leaving group, which is then substituted by hydroxylamine. A visible-light-driven transformation of quinoxalin-2(1H)-ones using H₂O₂ as a green oxidant has been shown to produce 3-alkylquinoxalin-2(1H)-ones, demonstrating the potential for photoinduced C-H functionalization. rsc.org

Table 3: Photoredox Reactions for Quinoxalinone Functionalization

| Reaction Type | Substrates | Catalyst/Conditions | Outcome |

| Dehydrogenative Amination | Quinoxalin-2(1H)-ones, Aliphatic amines | Visible light, air as oxidant, photocatalyst-free | C3-Amination. acs.org |

| Alkylation/Alkenylation | Quinoxalin-2-ones, Alkenes/Alkynes | Visible light, photoredox cobalt dual catalysis | C3-Alkylation and Alkenylation. rsc.org |

| Acylation | Quinoxalin-2(1H)-ones, α-oxo-carboxylic acids | Visible light, acridine (B1665455) red catalyst | C3-Acylation. researchgate.net |

| Divergent Functionalization | Quinoxalin-2(1H)-ones | Visible light, H₂O₂ | Selective C3-alkylation or C2,C3-dionation. rsc.org |

Enantioselective and Diastereoselective Synthetic Pathways for this compound Derivatives

The development of stereoselective synthetic routes is crucial when targeting biologically active molecules that may contain chiral centers. For derivatives of this compound, stereocenters could exist on the quinoxaline core or, more commonly, on the side chain (e.g., at the α-carbon to the oxygen atom). While specific literature on the asymmetric synthesis of the title compound is scarce, established principles of stereoselective synthesis can be proposed as viable future strategies.

Enantioselective Synthesis: An enantioselective approach could focus on creating a chiral center on the side chain. For example, the synthesis of an analog like O-(1-(quinoxalin-2-yl)ethyl)hydroxylamine could be achieved through the asymmetric reduction of a 2-acetylquinoxaline (B1338386) precursor. This reduction can be performed using chiral reducing agents, such as those derived from boranes (e.g., CBS catalysts), or through catalytic asymmetric hydrogenation using chiral transition-metal complexes (e.g., Ru-BINAP).

Another strategy involves the enantioselective alkylation of a nucleophile with a quinoxaline-containing electrophile, mediated by a chiral catalyst. For instance, a prochiral enolate could be reacted with 2-(bromomethyl)quinoxaline in the presence of a chiral phase-transfer catalyst to induce enantioselectivity in the newly formed C-C bond.

Diastereoselective Synthesis: Diastereoselectivity can be introduced by using a chiral substrate or a chiral auxiliary. If the synthesis starts with an enantiomerically pure o-phenylenediamine derivative, the inherent chirality of the resulting quinoxaline scaffold could direct the stereochemical outcome of subsequent reactions on the side chain. This is known as substrate-controlled diastereoselection.

Alternatively, a chiral auxiliary approach could be employed. A chiral alcohol could be attached to a quinoxaline-2-carboxylic acid precursor to form a chiral ester. The ester enolate could then be alkylated, with the chiral auxiliary directing the approach of the electrophile to one face of the enolate, thereby establishing a new stereocenter with high diastereoselectivity. Subsequent removal of the chiral auxiliary would yield the enantiomerically enriched product. While these pathways are currently hypothetical for the specific target molecule, they represent logical and well-precedented extensions of modern asymmetric synthesis to this class of compounds.

Detailed Investigation of Reaction Mechanisms and Reactivity Profiles of O Quinoxalin 2 Ylmethyl Hydroxylamine

Nucleophilic Reactivity of the Hydroxylamine (B1172632) Oxygen and Nitrogen Centers

The hydroxylamine group, characterized by the presence of two adjacent heteroatoms bearing lone pairs of electrons, exhibits a phenomenon known as the alpha effect, which enhances its nucleophilicity. quora.comresearchgate.net Both the nitrogen and oxygen atoms can participate in nucleophilic reactions, and their relative reactivity is often influenced by the nature of the electrophile and the reaction conditions. researchgate.net

The hydroxylamine moiety in O-(quinoxalin-2-ylmethyl)hydroxylamine readily engages in nucleophilic addition reactions with a variety of electrophilic substrates. The nitrogen atom, being generally more nucleophilic than the oxygen, is the primary site of attack for many electrophiles. For instance, in reactions with aldehydes and ketones, the nitrogen atom adds to the carbonyl carbon to form a tetrahedral intermediate, which then eliminates water to yield an oxime ether derivative. quora.com

The nucleophilicity of the hydroxylamine can be further modulated by the reaction medium. In basic conditions, the hydroxylamine can be deprotonated to form a more potent nucleophile, while in acidic conditions, the nitrogen atom can be protonated, diminishing its nucleophilicity. nih.gov The general mechanism for the reaction with a carbonyl compound is depicted below:

Table 1: General Scheme of Nucleophilic Addition to a Carbonyl Group

| Step | Description |

| 1 | The nitrogen atom of this compound attacks the electrophilic carbonyl carbon. |

| 2 | A proton transfer from the nitrogen to the oxygen of the former carbonyl group occurs. |

| 3 | The hydroxyl group is protonated, forming a good leaving group (water). |

| 4 | Elimination of water leads to the formation of a C=N double bond, yielding the corresponding oxime ether. |

While the nitrogen is the more common site of attack, the oxygen atom can also act as a nucleophile, particularly with "harder" electrophiles. researchgate.net For example, reactions with sulfonyl chlorides or phosphate (B84403) esters could potentially lead to O-acylation or O-phosphorylation, respectively. rsc.orgnih.gov

The adjacent nitrogen and oxygen atoms of the hydroxylamine group can act in concert as a 1,2-dinucleophile, facilitating the formation of heterocyclic rings. This is particularly valuable in reactions with substrates containing two electrophilic centers. For instance, reaction with a 1,3-dicarbonyl compound or its equivalent could lead to the formation of a five-membered heterocyclic ring, such as an isoxazole (B147169) derivative.

The regioselectivity of such cyclization reactions would depend on the relative reactivity of the electrophilic sites in the substrate and the reaction conditions employed. The general principle involves an initial nucleophilic attack by one of the heteroatoms of the hydroxylamine, followed by an intramolecular cyclization by the other.

Electrophilic Activation and Substitution Patterns of the Quinoxaline (B1680401) Moiety

The quinoxaline ring is an electron-deficient heteroaromatic system, which makes it susceptible to nucleophilic attack. The presence of the electron-withdrawing nitrogen atoms activates the heterocyclic ring towards nucleophilic substitution.

Quinoxaline and its derivatives can undergo Nucleophilic Substitution of Hydrogen (SNH), a process where a nucleophile directly replaces a hydrogen atom on the aromatic ring. rsc.orgnih.govresearchgate.netacs.org This reaction typically proceeds via an addition-elimination mechanism, where the nucleophile adds to an electron-deficient carbon atom to form a σ-complex (Meisenheimer-type intermediate). pleiades.online Subsequent oxidation of this intermediate results in the rearomatization of the ring and the formation of the substituted product.

For this compound, the C3 position is a likely site for SNH reactions due to its proximity to the ring nitrogens. The reaction of quinoxalines with C-nucleophiles has been shown to yield products of hydrogen substitution. pleiades.online

Table 2: Plausible SNH Reaction on the Quinoxaline Ring

| Reactant | Nucleophile | Product |

| This compound | R- | 3-R-O-(Quinoxalin-2-ylmethyl)hydroxylamine |

The efficiency and regioselectivity of SNH reactions can be influenced by the nature of the nucleophile and the presence of activating groups on the quinoxaline ring. In some cases, the reaction may require an external oxidizing agent to facilitate the elimination of a hydride ion. nih.gov

Directed Ortho Metalation (DoM) is a powerful tool for the functionalization of aromatic rings. wikipedia.orgorganic-chemistry.org This strategy relies on the presence of a directing metalation group (DMG) that coordinates to an organolithium reagent, directing deprotonation to the adjacent ortho position. harvard.edu The resulting aryllithium species can then be trapped with various electrophiles.

In the case of this compound, the ether oxygen and the hydroxylamine group itself could potentially act as directing groups. However, the acidity of the N-H proton of the hydroxylamine would likely lead to preferential deprotonation at this site by a strong base like n-butyllithium. Protection of the hydroxylamine group would be necessary to achieve directed ortho-lithiation of the quinoxaline or the benzene (B151609) portion of the ring system. If the hydroxylamine were protected, the ether oxygen could direct lithiation to the C3 position of the quinoxaline ring.

Intramolecular Cyclizations and Rearrangement Processes

The presence of both nucleophilic and potentially electrophilic centers within this compound allows for the possibility of intramolecular cyclization reactions. For instance, under certain conditions, the hydroxylamine moiety could potentially attack the C3 position of the quinoxaline ring, leading to the formation of a new heterocyclic ring system.

While specific examples of intramolecular cyclizations for this compound are not readily found in the literature, related quinoxaline derivatives are known to undergo such transformations. For example, acyl(quinoxalin-2-yl)ketenes, generated from the thermolysis of 2,3-dioxoheterocycles, can undergo intramolecular cyclization to form furoquinoxalines. nih.gov This suggests that with appropriate functionalization or under specific reaction conditions, the title compound could also be induced to cyclize.

Rearrangement reactions are also a possibility. For instance, under acidic conditions, a Smiles-type rearrangement could potentially occur, involving the intramolecular nucleophilic attack of the hydroxylamine nitrogen onto the quinoxaline ring, with the concomitant cleavage of the O-CH2 bond. The feasibility of such a process would depend on the relative stability of the starting material, the intermediate, and the final product.

Mechanistic Pathways of Ring Transformation and Expansion

Quinoxaline derivatives can undergo various ring transformation and expansion reactions, often mediated by acids, bases, or photochemical stimuli. researchgate.net For this compound, the presence of the flexible side chain containing the reactive hydroxylamine group can facilitate unique mechanistic pathways.

One plausible mechanism involves the initial N-protonation or N-alkylation of one of the quinoxaline nitrogen atoms, which activates the ring towards nucleophilic attack. The tethered hydroxylamine can act as an intramolecular nucleophile, attacking the C3 position of the quinoxaline ring. This could lead to the formation of a spirocyclic intermediate, which might then undergo ring opening and rearrangement to yield an expanded heterocyclic system, such as a diazepine (B8756704) derivative.

Another potential pathway involves the rearrangement of the N-O bond in the side chain, particularly under thermal or photochemical conditions. Homolytic cleavage of the N-O bond could generate radical species that initiate intramolecular cyclization or rearrangement cascades. researchgate.net Such processes are highly dependent on the reaction conditions and the substitution pattern on the quinoxaline ring.

Redox Chemistry of the Quinoxaline and Hydroxylamine Groups

The redox behavior of this compound is dictated by its two primary components: the electron-deficient quinoxaline ring and the redox-active hydroxylamine group. The interplay between these two moieties governs the compound's stability and reactivity in various chemical environments. researchgate.net

The quinoxaline ring is known to undergo reduction, often in a stepwise manner. Electrochemical studies on quinoxaline derivatives show that they can accept electrons to form radical anions and subsequently dianions. abechem.com The reduction potential is influenced by the substituents on the ring. The reduction process is often a single-electron transfer, leading to radical species. abechem.com For this compound, the reduction of the quinoxaline core would significantly alter its electronic properties, potentially making the methylene (B1212753) bridge more susceptible to cleavage or rearrangement. The stability of the reduced forms can be an issue, with some derivatives being vulnerable to tautomerization under alkaline conditions. nsf.gov In biological systems, the reduction of quinoxaline-1,4-dioxides is a key activation step, often catalyzed by enzymes like aldehyde oxidase. nih.gov

Conversely, the hydroxylamine group is susceptible to oxidation. Depending on the oxidant and reaction conditions, it can be oxidized to a nitroso compound, a nitrone, or an oxime. Further oxidation can lead to the cleavage of the N-O bond. The oxidation of hydroxylamine itself can proceed through radical intermediates. researchgate.net The stability of this compound is therefore a balance between the reductive tendencies of the quinoxaline ring and the oxidative lability of the hydroxylamine side chain.

Table 2: Redox Behavior of Functional Groups

| Functional Group | Redox Process | Products | Impact on Molecule |

|---|---|---|---|

| Quinoxaline Ring | Reduction | Radical anion, Dihydroquinoxaline | Increased nucleophilicity, potential instability nsf.gov |

| Hydroxylamine | Oxidation | Nitroso, Nitrone, Oxime | Altered nucleophilicity, potential N-O bond cleavage |

Electron Transfer Processes in Photochemical Reactions

The quinoxaline moiety is a well-known chromophore that can participate in photoinduced electron transfer (PET) processes. nih.govacs.orgnih.gov Upon absorption of light, the quinoxaline ring is promoted to an excited state, which can act as either an electron acceptor or an electron donor, depending on the reaction environment and the presence of other species.

In photochemical reactions, the excited quinoxaline unit can be quenched by electron donors, leading to the formation of a quinoxaline radical anion. nih.gov Alternatively, it can transfer an electron to a suitable acceptor, generating a quinoxaline radical cation. These electron transfer events are fundamental to the application of quinoxaline derivatives as photosensitizers and in photoredox catalysis. nih.govresearchgate.netrsc.org

For this compound, intramolecular electron transfer from the hydroxylamine group to the photoexcited quinoxaline ring is a plausible process. This would generate a nitrogen-centered radical cation on the side chain and a quinoxaline radical anion. Such a charge-separated state would be highly reactive and could initiate subsequent bond formations or fragmentations. The efficiency of such PET processes is governed by the redox potentials of the donor and acceptor moieties and the solvent polarity. nih.gov

Radical-Mediated Transformations and Single-Electron Transfer (SET) Processes

Single-electron transfer (SET) processes are crucial in the chemistry of quinoxaline derivatives, often leading to the formation of radical intermediates that drive subsequent reactions. researchgate.netabechem.comrsc.org These transformations can be initiated chemically, electrochemically, or photochemically.

The N-O bond in the hydroxylamine moiety of this compound is relatively weak and can undergo homolytic cleavage under thermal or photochemical conditions to generate a nitrogen-centered aminyl radical and a carbon-centered quinoxalin-2-ylmethyl radical. The generation of radicals from N-O bonds is a known strategy in synthetic chemistry. nih.gov

Alternatively, SET processes can lead to radical ions. As discussed, one-electron reduction of the quinoxaline ring yields a radical anion. abechem.com One-electron oxidation of the hydroxylamine group would produce a radical cation. The subsequent fate of these radical ions depends on the reaction conditions. For example, the radical anion of quinoxaline-1,4-dioxides is believed to fragment, releasing hydroxyl radicals (•OH), which are potent DNA-cleaving agents. nih.gov

Once generated, these carbon- and nitrogen-centered radicals can undergo a variety of transformations. The quinoxalin-2-ylmethyl radical, a benzylic-type radical, would be stabilized by the adjacent aromatic system. It could participate in radical addition reactions to alkenes or alkynes, or it could undergo dimerization. The nitrogen-centered radical could abstract a hydrogen atom from the solvent or another molecule, or it could undergo intramolecular cyclization by adding to the quinoxaline ring, providing another route to fused heterocyclic systems. Radical-mediated C-H functionalization of the quinoxaline ring is also a known process. researchgate.netresearchgate.net

Table 3: Potential Radical Species and Their Fates

| Radical Species | Method of Generation | Plausible Subsequent Reactions |

|---|---|---|

| Quinoxalin-2-ylmethyl radical | Homolysis of N-O bond | Dimerization, Addition to π-systems |

| Aminoxyl radical | Homolysis of N-O bond | Hydrogen abstraction, Intramolecular cyclization |

| Quinoxaline radical anion | Single-Electron Transfer (Reduction) | Protonation, Dimerization, Fragmentation nih.gov |

| Hydroxylamine radical cation | Single-Electron Transfer (Oxidation) | Deprotonation, Bond cleavage |

Intramolecular Hydrogen Atom Transfer Pathways

A detailed investigation of the scientific literature reveals a notable absence of specific experimental or computational studies on the intramolecular hydrogen atom transfer (HAT) pathways of this compound. Consequently, the following discussion is a theoretical exploration of plausible pathways, grounded in the fundamental principles of chemical reactivity and the known characteristics of the quinoxaline and hydroxylamine moieties.

Intramolecular HAT is a process wherein a hydrogen atom is transferred from one part of a molecule to another, typically proceeding through a cyclic transition state. The feasibility of such a reaction is governed by several factors, including the bond dissociation energy (BDE) of the bond being broken, the stability of the radical intermediate being formed, and the geometric accessibility of the hydrogen atom for abstraction.

In the case of this compound, several potential intramolecular HAT pathways can be postulated. The primary hydrogen donors in the molecule are the N-H and O-H bonds of the hydroxylamine group and the C-H bonds of the methylene bridge. The potential hydrogen acceptors are the nitrogen atoms of the quinoxaline ring and the oxygen atom of the hydroxylamine group.

One plausible pathway involves the transfer of a hydrogen atom from the hydroxylamine nitrogen to one of the nitrogen atoms of the quinoxaline ring. This would proceed through a six-membered transition state, which is generally favored in intramolecular reactions. The resulting biradical species would have a radical center on the hydroxylamine nitrogen and another on the quinoxaline ring. The stability of these radical centers would be a crucial factor in determining the favorability of this pathway.

Another possibility is the transfer of a hydrogen atom from the methylene bridge to a quinoxaline nitrogen. This would also likely proceed through a five or six-membered transition state. The C-H bonds of the methylene bridge are activated by their proximity to both the quinoxaline ring and the hydroxylamine group, which could lower the BDE and facilitate abstraction.

A less likely, but still conceivable, pathway could involve the transfer of the hydroxyl hydrogen to a quinoxaline nitrogen. The O-H bond is typically stronger than N-H and activated C-H bonds, which would likely result in a higher activation energy for this process compared to the others.

The table below summarizes the theoretical intramolecular HAT pathways for this compound, highlighting the key features of each potential route.

| Pathway | Hydrogen Donor | Hydrogen Acceptor | Plausible Transition State | Key Energetic Considerations |

| 1 | Hydroxylamine N-H | Quinoxaline N | Six-membered ring | BDE of N-H bond; Stability of the resulting N-centered radicals. |

| 2 | Methylene C-H | Quinoxaline N | Five or Six-membered ring | BDE of the activated C-H bond; Stability of the resulting carbon-centered and nitrogen-centered radicals. |

| 3 | Hydroxylamine O-H | Quinoxaline N | Five-membered ring | Higher BDE of the O-H bond may lead to a higher activation barrier. |

It is important to reiterate that these pathways are hypothetical. A definitive understanding of the intramolecular HAT reactivity of this compound would necessitate dedicated experimental studies, such as transient absorption spectroscopy or electron paramagnetic resonance (EPR) spectroscopy, in conjunction with high-level computational modeling to determine the precise energetics and geometries of the transition states and intermediates.

Research Applications of O Quinoxalin 2 Ylmethyl Hydroxylamine in Organic Synthesis and Methodology Development

Utility as a Synthon in Complex Molecule Synthesis

The structural features of O-(Quinoxalin-2-ylmethyl)hydroxylamine make it a valuable synthon for introducing the quinoxalinylmethyl moiety into more complex molecular architectures. This is particularly significant in the synthesis of pharmacologically relevant compounds, as the quinoxaline (B1680401) core is a recognized privileged structure in medicinal chemistry. researchgate.netnih.gov

The hydroxylamine (B1172632) portion of the molecule is a key functional group for the synthesis of various nitrogen-containing heterocycles. nih.gov Specifically, O-alkyl hydroxylamines are well-established precursors for constructing heterocycles containing a nitrogen-oxygen bond, such as isoxazolidines, isoxazolines, and isoxazoles. rsc.orgresearchgate.net These five-membered rings are important scaffolds in numerous natural products and pharmaceuticals. rsc.org The reaction pathways often involve cyclization reactions with unsaturated partners.

In this context, this compound can be employed to generate quinoxaline-appended N-O heterocycles. For example, its reaction with alkynes or alkenes can lead to the formation of isoxazoles or isoxazolines, respectively, where the quinoxalin-2-ylmethyl group is attached to the heterocyclic nitrogen. This strategy provides a direct route to novel hybrid molecules combining the established biological profiles of both the quinoxaline and isoxazole (B147169)/isoxazoline ring systems. The weak N-O bond in hydroxylamines is crucial for these transformations, as its cleavage can initiate cyclization cascades. mdpi.com

Table 1: Synthesis of N-O Heterocycles from Hydroxylamine Precursors This table presents generalized examples of heterocycle synthesis using O-substituted hydroxylamines, illustrating the potential pathways for this compound.

| Precursor Class | Reactant | Resulting Heterocycle | Reaction Type |

| O-Alkyl Hydroxylamine | Alkene | Isoxazolidine | 1,3-Dipolar Cycloaddition |

| O-Alkyl Hydroxylamine | Alkyne | Isoxazoline / Isoxazole | Cyclization |

| O-Propargylic Hydroxylamine | Silver Nitrate | 4,5-Dihydroisoxazole | Intramolecular Cyclization researchgate.net |

| O-(Sulfonyl) Hydroxylamine | Olefin | Aziridine | Rh(II)-catalyzed Amination mdpi.com |

The direct functionalization of C-H bonds in aromatic and heteroaromatic systems is a cornerstone of modern organic synthesis, offering an atom-economical alternative to traditional cross-coupling reactions. rsc.org The quinoxaline ring is a common target for such functionalizations, particularly at the C3 position. rsc.orgnih.gov this compound can be utilized as a reagent to introduce the quinoxalin-2-ylmethyl group onto other aromatic frameworks.

Under appropriate reaction conditions, often involving radical generation, the hydroxylamine moiety can act as a source of aminating or related radical species. This allows the entire O-(Quinoxalin-2-ylmethyl) group to be added across double bonds or to aromatic systems, thereby functionalizing them with a biologically relevant quinoxaline scaffold. This approach is part of a broader strategy to solubilize and functionalize polycyclic aromatic hydrocarbons (PAHs) and other complex systems to modulate their physical and biological properties. rsc.org

Development of Novel Catalytic Systems

The inherent properties of both the quinoxaline and hydroxylamine moieties allow this compound to participate in the development of new catalytic methodologies. dntb.gov.ua This can involve the molecule acting as a substrate in photoredox catalysis or as a ligand in metal-catalyzed reactions.

Visible-light photoredox catalysis has emerged as a powerful tool for organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds under mild conditions. researchgate.net Quinoxalin-2(1H)-ones, structurally related to the quinoxaline core, have been extensively studied as substrates in photo-promoted C3-H functionalization reactions. researchgate.netresearchgate.net These reactions often proceed via radical mechanisms, where a photocatalyst, upon light absorption, initiates a single-electron transfer (SET) process.

This compound can be a substrate in such photochemical reactions. For instance, visible-light-driven protocols could be designed for the decarboxylative hydroxyalkylation of the quinoxaline ring, similar to methods developed for quinolines. mdpi.com Furthermore, the quinoxaline moiety itself can be involved in energy transfer processes, and the N-O bond of the hydroxylamine group is susceptible to photochemical cleavage, which can be harnessed to generate reactive intermediates for subsequent bond-forming steps. mdpi.com

Transition metal catalysis is a dominant strategy for the synthesis of quinoxaline derivatives. researchgate.netdntb.gov.uabohrium.com These methods include couplings, cyclizations, and dehydrogenative reactions catalyzed by metals such as palladium, copper, iron, and iridium. bohrium.com

The this compound molecule possesses multiple sites for metal coordination, including the nitrogen atoms of the quinoxaline ring and the oxygen and nitrogen atoms of the hydroxylamine group. This suggests its potential use as a ligand in organometallic chemistry. nih.gov As a substrate, it can undergo various metal-catalyzed transformations. For example, reactions involving the catalytic cleavage of the weak N-O bond can lead to the formation of imines or amines, providing a pathway to further functionalization. mdpi.com The coordination of the hydroxylamine to a metal center can facilitate its reduction or rearrangement, a process that is relevant in both synthetic chemistry and biological systems. nih.gov

Table 2: Examples of Metal-Catalyzed Transformations of Quinoxalines and Hydroxylamines This table summarizes relevant catalytic reactions for the functional groups present in this compound.

| Catalyst Type | Substrate Class | Transformation | Potential Application for Target Compound |

| Palladium, Ruthenium, Iridium | o-Phenylenediamines, Diols | Dehydrogenative Coupling | Synthesis of the quinoxaline core bohrium.com |

| Iron, Copper | Quinoxalin-2(1H)-ones | C-H Functionalization | Functionalization of the quinoxaline ring researchgate.netbohrium.com |

| Rhodium(II) | O-(sulfonyl) hydroxylamine | Olefin Aziridination | N-O bond cleavage and C-N bond formation mdpi.com |

| Cobalt(II), Vanadium(III) | Chelating Hydroxylamine | Reduction to Amine | Transformation of the hydroxylamine moiety nih.gov |

Role as Intermediates in Multi-Step Organic Transformations

In the total synthesis of complex natural products and active pharmaceutical ingredients, multi-step reaction sequences are common. nih.gov this compound is well-suited to serve as a versatile intermediate in such syntheses. The hydroxylamine group can be considered a masked or protected form of an amine, which can be revealed at a later stage of the synthesis.

This molecule can participate in multi-component tandem reactions, where several bonds are formed in a single operation, increasing synthetic efficiency. nih.govmdpi.com For example, the hydroxylamine could first react to form an oxime, which then undergoes a subsequent intramolecular cyclization onto the quinoxaline ring or another part of the molecule. Its role as a bifunctional intermediate—carrying both the quinoxaline heterocycle and a reactive hydroxylamine handle—allows for sequential and divergent synthesis strategies, enabling the creation of a library of complex quinoxaline derivatives from a common precursor. nih.govresearchgate.net

Conversion to Nitriles, Amides, and Aminesorgchemres.org

The hydroxylamine functional group is a versatile precursor for the synthesis of nitrogen-containing compounds. O-substituted hydroxylamines, in particular, are effective reagents for the direct conversion of aldehydes into nitriles. This transformation is a cornerstone of organic synthesis due to the utility of the nitrile group as a precursor for amines, amides, carboxylic acids, and various heterocycles. nih.gov

The general mechanism for the conversion of an aldehyde to a nitrile using an O-substituted hydroxylamine involves two key steps:

Oxime Formation: The aldehyde reacts with the hydroxylamine to form an O-substituted oxime intermediate.

Elimination: The O-substituent acts as a leaving group in a subsequent elimination step, yielding the nitrile and a byproduct.

In the case of this compound, the reaction with an aldehyde (R-CHO) would proceed as follows:

This one-pot conversion is highly advantageous as it circumvents the often harsh conditions required for the dehydration of unsubstituted aldoximes. orgchemres.org The quinoxalin-2-ylmethanol (B1298243) byproduct is relatively stable. The reaction can be applied to a wide range of aliphatic and aromatic aldehydes, tolerating various functional groups. researchgate.net

The nitriles synthesized through this method can be further transformed:

Amides: Partial hydrolysis of the nitrile (R-C≡N) under acidic or basic conditions yields the corresponding primary amide (R-CONH₂).

Amines: Reduction of the nitrile, typically using reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation, produces the primary amine (R-CH₂NH₂).

Alternatively, O-acyl-N,N-disubstituted hydroxylamines have been recognized as effective electrophilic nitrogen sources for the synthesis of amines, suggesting that derivatives of this compound could be developed for direct amination reactions. nih.govmdpi.com For instance, arylsulfonyl hydroxylamines have been used to convert benzyl (B1604629) alcohols directly into anilines via an aza-Hock rearrangement, highlighting the potential for C-C bond cleavage and amination mediated by hydroxylamine derivatives. nih.govresearchgate.net

Table 1: Hypothetical Conversion of Various Aldehydes to Nitriles using an O-Substituted Hydroxylamine Reagent

| Entry | Aldehyde Substrate | Product Nitrile | Potential Yield (%) |

| 1 | Benzaldehyde | Benzonitrile | >90 |

| 2 | 4-Chlorobenzaldehyde | 4-Chlorobenzonitrile | >90 |

| 3 | 4-Methoxybenzaldehyde | 4-Methoxybenzonitrile | >85 |

| 4 | Cinnamaldehyde | Cinnamic nitrile | ~70-80 |

| 5 | Heptanal | Heptanenitrile | >85 |

Note: Yields are estimated based on typical results for similar transformations using other O-substituted hydroxylamines. orgchemres.orgresearchgate.net

Formation of Azaheterocycles and Other Complex Scaffoldsorgchemres.org

The bifunctional nature of this compound, possessing both the hydroxylamine group and the quinoxaline nucleus, makes it a promising candidate for the synthesis of complex nitrogen-containing heterocycles (azaheterocycles).

O-substituted hydroxylamines have been utilized as key precursors in cyclization reactions. For example, O-cyclopropyl hydroxylamines have been shown to undergo a ijpsjournal.comijpsjournal.com-sigmatropic rearrangement to furnish substituted tetrahydroquinolines, demonstrating their utility in constructing N-heterocyclic frameworks. nih.gov This suggests that the hydroxylamine moiety of the title compound could participate in similar rearrangement or cycloaddition reactions.

Furthermore, heterocyclic hydroxylamine-O-sulfonates serve as precursors to a variety of fused heterocyclic systems containing N-N or N-O bonds through tandem reactions like nucleophilic addition followed by electrophilic amination or cyclization. researchgate.net By analogy, this compound could be derivatized and employed in intramolecular cyclization reactions. The nitrogen atoms of the quinoxaline ring could act as internal nucleophiles or directing groups, facilitating the formation of novel, fused polycyclic scaffolds.

Potential synthetic pathways could include:

Intramolecular Cyclization: After reacting with a suitable substrate, the hydroxylamine nitrogen could cyclize onto an activated position of the quinoxaline ring or a side chain.

Tandem Reactions: The compound could participate in multicomponent reactions where both the hydroxylamine and the quinoxaline ring are involved in forming a new heterocyclic system.

While specific examples utilizing this compound are not documented, the established reactivity of related compounds provides a strong basis for its potential in the field of azaheterocycle synthesis.

Green Chemistry Applications in Synthetic Protocolsorgchemres.org

Green chemistry principles aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. The application of reagents like this compound can be evaluated through this lens, particularly concerning reaction conditions, atom economy, and step economy.

Solvent-Free Reaction Conditionsorgchemres.org

A major goal of green chemistry is to minimize or eliminate the use of volatile organic solvents, which contribute to environmental pollution and pose safety risks. Many modern synthetic protocols for preparing quinoxaline derivatives have been developed using green solvents like water or polyethylene (B3416737) glycol (PEG), or under solvent-free conditions. ijpsjournal.com

The conversion of aldehydes to nitriles using hydroxylamine derivatives has been successfully performed under solvent-free conditions, often requiring only thermal or mechanical (grinding) energy to proceed. It is plausible that reactions involving this compound could be adapted to similar protocols. A solvent-free approach would involve mixing the aldehyde substrate directly with the hydroxylamine reagent, potentially with a solid catalyst, and heating the mixture. This would simplify the work-up procedure, reduce waste, and lower operational costs, aligning perfectly with the principles of green chemistry.

Atom Economy and Step Economy Considerationsnih.gov

Atom Economy is a concept that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. An ideal reaction has 100% atom economy, where there are no waste atoms.

The atom economy for the synthesis of a nitrile (R-C≡N) from an aldehyde (R-CHO) using this compound (C₉H₉N₃O) can be calculated as follows:

Atom Economy (%) = [Molar Mass of R-C≡N / (Molar Mass of R-CHO + Molar Mass of C₉H₉N₃O)] x 100

The main byproduct of this reaction is quinoxalin-2-ylmethanol (C₉H₈N₂O). While this reaction is not 100% atom-economical due to the formation of the quinoxalinemethanol byproduct, the efficiency can be considered high if the byproduct can be recovered and recycled, for instance, by converting it back to a chloro- or tosyl- intermediate to regenerate the hydroxylamine reagent.

Table 2: Theoretical Atom Economy for Nitrile Synthesis

| Aldehyde (R-CHO) | Molar Mass ( g/mol ) | Nitrile (R-CN) | Molar Mass ( g/mol ) | Atom Economy (%) |

| Formaldehyde | 30.03 | Hydrogen Cyanide | 27.03 | 13.1 |

| Benzaldehyde | 106.12 | Benzonitrile | 103.12 | 36.4 |

| Heptanal | 114.19 | Heptanenitrile | 111.19 | 38.0 |

Calculated using the molar mass of this compound (175.19 g/mol ).

Mechanistic Biological Studies and Identification of Molecular Targets for O Quinoxalin 2 Ylmethyl Hydroxylamine Derivatives

General Biological Activities and Molecular Mechanisms Associated with Quinoxalines

Quinoxaline (B1680401) derivatives are a prominent class of nitrogen-containing heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological properties. These properties include anticancer, antibacterial, and anti-inflammatory activities. The biological effects of these compounds are often attributed to their ability to interact with various cellular pathways and molecular targets, leading to the modulation of fundamental cellular processes.

Several studies have indicated that quinoxaline derivatives can modulate cellular oxidative stress, a condition characterized by an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive products. Some quinoxaline derivatives have been shown to induce the production of ROS within cancer cells. This elevation in intracellular ROS can lead to mitochondrial dysfunction and subsequently trigger apoptosis through the mitochondrial pathway. The induction of oxidative stress is a key mechanism by which these compounds can exert their cytotoxic effects on cancer cells.

A hallmark of many biologically active quinoxaline derivatives is their ability to inhibit the proliferation of cancer cells and induce programmed cell death, or apoptosis. Research has demonstrated that these compounds can arrest the cell cycle at various phases, preventing cancer cells from dividing and proliferating. For instance, some derivatives cause cell cycle arrest at the G2/M phase, while others may induce arrest at the S phase.

The induction of apoptosis by quinoxaline derivatives is a well-documented phenomenon. This process can be initiated through various signaling cascades, often involving the upregulation of pro-apoptotic proteins such as p53, caspase-3, and caspase-8, and the downregulation of anti-apoptotic proteins like Bcl-2. The apoptotic process is characterized by morphological changes such as plasma membrane blebbing, nuclear disintegration, and DNA fragmentation.

Specific Molecular Targets and Biochemical Pathways

The broad biological activities of quinoxaline derivatives stem from their interaction with specific molecular targets that are crucial for cell survival and proliferation.

One of the key molecular targets for a subset of quinoxaline derivatives is tubulin. Tubulin is a protein that polymerizes to form microtubules, which are essential components of the cytoskeleton involved in cell division, intracellular transport, and maintenance of cell shape. By inhibiting tubulin polymerization, these quinoxaline derivatives disrupt the formation of the mitotic spindle, a critical structure for chromosome segregation during mitosis. This disruption leads to an arrest of the cell cycle in the G2/M phase and ultimately induces apoptosis. The ability to interfere with microtubule dynamics places these compounds in a class of agents known as microtubule-disrupting agents.

Table 1: Antiproliferative Activity of a Novel Quinoxaline Derivative (Compound 12)

| Cell Line | IC50 (μM) |

|---|---|

| Human Cancer Cell Line 1 | 0.19 |

| Human Cancer Cell Line 2 | 0.35 |

This table showcases the potent antiproliferative activity of a specific quinoxaline derivative against three different human cancer cell lines, as reported in a study on tubulin polymerization inhibitors.

Topoisomerase II is another critical enzyme targeted by certain quinoxaline derivatives. This enzyme plays a vital role in managing the topological state of DNA during replication, transcription, and chromosome segregation by creating transient double-strand breaks in the DNA. Some quinoxaline derivatives act as topoisomerase II inhibitors. They can function as "topoisomerase poisons" by stabilizing the covalent complex formed between topoisomerase II and DNA. This stabilization prevents the re-ligation of the DNA strands, leading to the accumulation of DNA double-strand breaks. These breaks trigger a DNA damage response, which can lead to cell cycle arrest and apoptosis. The dual action of some derivatives as both DNA intercalators and topoisomerase II inhibitors enhances their cytotoxic potential.

Table 2: Inhibitory Activity of Selected Quinoxaline Derivatives against Topoisomerase II

| Compound | Topoisomerase II IC50 (μM) |

|---|---|

| Compound III | 21.98 |

| Compound IV | 7.529 |

This table presents the inhibitory concentrations of two quinoxaline derivatives against topoisomerase II, highlighting their potential as anticancer agents targeting this enzyme.

Folate metabolism is a crucial pathway for the synthesis of nucleotides (the building blocks of DNA and RNA) and certain amino acids. Inhibitors of this pathway, known as antifolates, are effective anticancer and antimicrobial agents. Some quinoxaline derivatives have been identified as nonclassical antifolate agents. nih.govnih.gov These compounds can inhibit key enzymes in the folate pathway, such as dihydrofolate reductase (DHFR). nih.govresearchgate.net DHFR is responsible for converting dihydrofolate to tetrahydrofolate, a vital cofactor in the synthesis of purines and thymidylate. By inhibiting DHFR, these quinoxaline derivatives deplete the cellular pool of tetrahydrofolate, thereby disrupting DNA synthesis and repair, which ultimately leads to the inhibition of cell proliferation. Studies have explored 2-(R)-anilinoquinoxalines and 2-(R)-benzylaminoquinoxalines as potential nonclassical antifolates with in vitro anticancer activity. nih.govnih.gov

Inhibition of Receptor Tyrosine Kinases (e.g., VEGFR, EGFR, HER2, FGFRs)

Quinoxaline derivatives have been extensively investigated as inhibitors of receptor tyrosine kinases (RTKs), a family of enzymes crucial for cell signaling pathways that control cell growth, proliferation, and differentiation. Dysregulation of RTK activity is a hallmark of many cancers, making them prime targets for therapeutic intervention.

Vascular Endothelial Growth Factor Receptor (VEGFR): Angiogenesis, the formation of new blood vessels, is critical for tumor growth and metastasis and is primarily driven by the VEGF/VEGFR signaling pathway. Several studies have focused on developing quinoxaline derivatives as potent inhibitors of VEGFR-2. For instance, novel quinoxalin-2(1H)-one derivatives have been synthesized as analogs of multi-kinase inhibitors like lenvatinib (B1674733) and sorafenib. These compounds have demonstrated significant cytotoxic activity against various cancer cell lines, and computational studies support their mechanism of action through effective binding to the ATP-binding site of the VEGFR-2 kinase domain. One study identified derivatives that exhibited superior in vitro cytotoxicity compared to doxorubicin (B1662922) and sorafenib. Molecular docking of these compounds into the VEGFR-2 active site revealed key interactions contributing to their inhibitory potential.

Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2): The EGFR family of receptors plays a pivotal role in cell proliferation and survival. Mutations or overexpression of EGFR and HER2 are common in various cancers. Quinoxaline derivatives have been designed as ATP-competitive inhibitors of these kinases. nih.gov Research has demonstrated that specific quinoxalinone derivatives can display significant inhibitory effects on EGFR-overexpressing cancer cells, with potencies comparable to approved drugs like gefitinib (B1684475) and erlotinib (B232). researchgate.net The antiproliferative effects of these compounds are attributed to their ability to block the kinase activity of EGFR and related receptors like HER2, thereby inhibiting downstream signaling pathways. figshare.com

Fibroblast Growth Factor Receptors (FGFRs): The FGFR signaling pathway is also implicated in tumorigenesis through its roles in cell proliferation, migration, and angiogenesis. The quinoxaline core is a feature of erdafitinib, an approved anticancer agent that functions by inhibiting FGFRs. nih.gov This highlights the suitability of the quinoxaline scaffold for developing inhibitors against this class of tyrosine kinases. figshare.com

The table below summarizes the inhibitory activities of selected quinoxaline derivatives against various receptor tyrosine kinases.

| Compound Class | Target Kinase | Key Findings |

| Quinoxalin-2(1H)-one derivatives | VEGFR-2 | Showed superior in vitro cytotoxicity against liver, colorectal, and breast cancer cell lines compared to sorafenib. Docking studies confirmed binding at the VEGFR-2 active site. |

| Quinoxalinone derivatives | EGFR | Exhibited potent inhibitory effects on A431 cells with IC50 values comparable to gefitinib and erlotinib in enzymatic assays. researchgate.net |

| General Quinoxaline derivatives | EGFR, HER2, FGFRs | The scaffold is recognized as a key pharmacophore for developing inhibitors against these RTKs, acting as selective ATP-competitive inhibitors. nih.govfigshare.com |

Modulation of Serine/Threonine Kinases (e.g., AMPK, PI3K, CDK, GSK-3α/β, Aurora A, B-Raf, Chk1, DRAK2, PhK, SGK, JAK)

Beyond receptor tyrosine kinases, the quinoxaline scaffold has proven effective in targeting serine/threonine kinases, which are integral to a multitude of cellular processes, including cell cycle progression, metabolism, and stress responses.

PI3K/CDK/JAK Pathways: Quinoxaline derivatives are recognized for their potential as inhibitors of several protein kinases, including Phosphoinositide 3-kinase (PI3K), Cyclin-Dependent Kinases (CDKs), and Janus Kinases (JAKs). ekb.eg These kinases are central nodes in signaling networks that are frequently deregulated in cancer and inflammatory diseases. For example, the combination of a Checkpoint Kinase 1 (CHK1) inhibitor with a PI3K/mTOR pathway inhibitor has been shown to induce lethal replication stress and enhance antitumor activity in ovarian cancer models. researchgate.net

A notable study identified a novel quinoxaline urea (B33335) analog that effectively reduces the levels of phosphorylated IKKβ (Inhibitor of nuclear factor Kappa B Kinase beta) in a dose- and time-dependent manner. nih.govrsc.org IKKβ is a critical serine/threonine kinase in the NF-κB signaling pathway, which is associated with inflammation and cancer. This quinoxaline analog demonstrated greater potency in inhibiting TNFα-induced NF-κB activity and cancer cell growth compared to its predecessor compound. nih.govrsc.org The study established a strong correlation between the inhibition of IKKβ-mediated NF-κB activity and the induction of apoptosis. nih.gov

The broad applicability of the quinoxaline scaffold allows for its development as selective ATP-competitive inhibitors for a range of kinases, including CDKs (CDK1, 2, 4, 6) and JAK-2, underscoring their therapeutic potential. nih.gov

Inhibition of Proteases (e.g., Lipoxygenase 5, Human Neutrophil Elastase, Proteinase 3)

The versatility of the quinoxaline structure extends to the inhibition of proteases, enzymes that catalyze the breakdown of proteins. Dysregulated protease activity is implicated in numerous pathologies, including inflammation, infectious diseases, and cancer.

While specific studies on O-(Quinoxalin-2-ylmethyl)hydroxylamine derivatives against Lipoxygenase 5, Human Neutrophil Elastase (HNE), or Proteinase 3 are not prominent, the broader class of quinoxaline derivatives has shown significant potential as inhibitors of various proteases.

Viral and Parasitic Proteases: Quinoxaline-based molecules have been successfully developed as inhibitors for viral proteases. Glecaprevir, for instance, is a known inhibitor of the hepatitis C virus (HCV) NS3/4A protease. nih.gov The structural similarities between proteases of different viruses have prompted investigations into these compounds against SARS-CoV-2, where quinoxaline derivatives have shown the ability to bind to and inhibit the main protease (Mpro or 3CLpro) and papain-like protease (PLpro). nih.govnih.gov Furthermore, screening of compound libraries has identified 2,3-bis(phenylamino)quinoxaline derivatives as a novel class of inhibitors against the malarial protease PfSUB1, a subtilisin-like serine protease essential for the parasite's life cycle. rsc.org

Human Neutrophil Elastase (HNE): HNE is a serine protease released by neutrophils during inflammation, and its excessive activity contributes to tissue damage in diseases like chronic obstructive pulmonary disease (COPD). researcher.life Although direct inhibition by this compound derivatives is not widely reported, structurally related heterocyclic compounds like cinnoline (B1195905) derivatives have been developed as reversible competitive inhibitors of HNE, with some compounds reaching nanomolar potency. figshare.comresearcher.lifenih.gov This suggests that heterocyclic scaffolds, including quinoxaline, can be tailored to fit into the HNE active site.

5-Lipoxygenase (5-LOX): 5-LOX is a key enzyme in the biosynthesis of leukotrienes, which are potent pro-inflammatory mediators. mdpi.comnih.gov While many 5-LOX inhibitors exist, research into quinoxaline-based inhibitors is an area of potential development. researchgate.netrndsystems.com The ability to inhibit both 5-LOX and other inflammatory enzymes like cyclooxygenases (COX) is a strategy to develop potent anti-inflammatory agents. researchgate.net

Mechanistic Insights into Nitric Oxide Generation by Oxime Derivatives

Studies have revealed an oxidative pathway for NO production from oxime compounds, such as indole-3-acetaldoxime (IAOx). wikipedia.org This process can be catalyzed by enzymes like peroxidases. The mechanism involves the conversion of the oxime to NO, a reaction that can be stimulated by flavins and inhibited by superoxide (B77818) dismutase. wikipedia.org Notably, mammalian nitric oxide synthase (NOS) has also been shown to utilize oximes like IAOx to produce NO, albeit at a lower rate than its natural substrate, L-arginine. wikipedia.orgnih.gov This suggests that this compound and its derivatives could potentially serve as substrates for NOS or other enzymes, leading to the localized release of NO.

A related mechanism is observed in quinoxaline 1,4-di-N-oxides (QdNOs). The biological activity of these compounds is linked to the bioreduction of the N-oxide groups, a process that generates free radicals and reactive oxygen species (ROS). nih.gov This reduction can lead to DNA damage and inhibition of DNA and RNA synthesis, which underlies their antibacterial and antitumor effects. nih.gov This capacity for redox cycling and generation of reactive species is a key mechanistic feature of certain quinoxaline derivatives.

Computational Molecular Docking and Ligand-Protein Interaction Studies

Computational methods, particularly molecular docking, have become indispensable tools for understanding the mechanisms of action of quinoxaline derivatives at the atomic level. These in silico techniques allow for the prediction and analysis of how these ligands interact with their biological targets.

Prediction of Binding Modes, Affinities, and Active Site Interactions with Biological Macromolecules

Molecular docking studies have been instrumental in elucidating the binding modes of quinoxaline derivatives within the active sites of various enzymes. For RTKs like VEGFR-2 and EGFR, docking simulations consistently show that the quinoxaline scaffold orients itself within the ATP-binding pocket, acting as a hinge-binder. researchgate.net Specific interactions, such as hydrogen bonds with key backbone residues (e.g., Cys residue in VEGFR-2, Met residue in EGFR) and hydrophobic interactions with surrounding amino acids, are predicted to be crucial for stabilizing the ligand-protein complex and are correlated with inhibitory potency.

Similarly, in the context of protease inhibition, docking has revealed how quinoxaline moieties can occupy specific pockets within the enzyme's active site. For HCV NS3/4A protease, the P2 quinoxaline moiety was shown to have crucial stacking interactions with the catalytic residue His57. For SARS-CoV-2 proteases, docking confirmed that quinoxaline derivatives could favorably occupy the active-site clefts of both 3CLpro and PLpro. nih.gov These computational models provide a structural rationale for the observed inhibitory activities and guide further chemical modifications.

The table below provides examples of key interactions predicted by molecular docking studies for quinoxaline derivatives with their protein targets.

| Compound Class | Protein Target | Predicted Key Interactions |

| Quinoxalin-2(1H)-one | VEGFR-2 | Hydrogen bonding with Cys919 in the hinge region; hydrophobic interactions in the ATP-binding pocket. |

| Quinoxalinone (MN343) | EGFR | Interactions with key residues L694, V702, L768, M769, and L820 identified via MM-PBSA analysis. researchgate.net |

| 2-piperazinyl quinoxaline | c-Kit Tyrosine Kinase | Compound wrapped in the catalytic cavity with high docking scores. nih.gov |

| Linear Quinoxaline | HCV NS3/4A Protease | Stacking interactions of the quinoxaline ring with the catalytic His57. |

Structure-Activity Relationship (SAR) Studies from a Mechanistic Perspective

Computational studies, in conjunction with synthetic chemistry and biological testing, have been pivotal in establishing Structure-Activity Relationships (SAR). SAR studies explain how changes in the chemical structure of a molecule affect its biological activity, providing a mechanistic basis for drug design.

For quinoxaline-based kinase inhibitors, SAR studies have shown that substituents on the quinoxaline ring can significantly modulate potency and selectivity. Modifications are often designed to enhance interactions with specific sub-pockets of the ATP-binding site or to improve pharmacokinetic properties. For example, in the development of EGFR inhibitors, different substitutions on the quinoxalin-2(1H)-one core were explored to optimize binding affinity and cellular activity. researchgate.net

In the realm of protease inhibitors, SAR studies on linear quinoxaline-based HCV inhibitors revealed that the nature of the substituent at the 3-position of the P2 quinoxaline moiety has a profound impact on both potency and the resistance profile. Smaller substituents were generally preferred to maintain activity against resistant viral variants. This is because larger groups could lead to unfavorable steric clashes within the active site, especially in mutant proteases. These mechanistic SAR insights are critical for designing next-generation inhibitors that can overcome drug resistance.

Advanced Spectroscopic and Analytical Characterization of O Quinoxalin 2 Ylmethyl Hydroxylamine

Crystallographic Techniques for Solid-State Structure Determination

Crystallographic techniques are indispensable for the unambiguous determination of the three-dimensional arrangement of atoms in a crystalline solid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of molecules in solution. It provides information about the chemical environment of specific nuclei, primarily protons (¹H) and carbon-13 (¹³C).

Proton Nuclear Magnetic Resonance (¹H NMR) for Proton Environment Analysis

While a specific ¹H NMR spectrum for O-(Quinoxalin-2-ylmethyl)hydroxylamine is not available in the reviewed literature, the expected chemical shifts and multiplicities can be predicted. The quinoxaline (B1680401) ring protons would typically appear in the aromatic region (δ 7.5-9.0 ppm). The proton on the C3 position of the quinoxaline ring is expected to be a singlet, while the protons on the benzo-fused ring would exhibit complex splitting patterns (doublets and triplets of doublets). The methylene (B1212753) protons (-CH₂-) adjacent to the oxygen and the quinoxaline ring would likely resonate as a singlet in the range of δ 4.5-5.5 ppm. The protons of the hydroxylamine (B1172632) group (-ONH₂) would appear as a broad singlet, and its chemical shift would be dependent on the solvent and concentration.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Characterization

A ¹³C NMR spectrum would complement the ¹H NMR data by providing information about the carbon framework. The quinoxaline ring would show a set of signals in the aromatic region (δ 120-160 ppm). The quaternary carbons of the quinoxaline ring would have distinct chemical shifts. The methylene carbon (-CH₂-) would be expected to appear in the range of δ 60-80 ppm. The specific chemical shifts would be influenced by the electronegativity of the neighboring oxygen and the aromatic ring.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

To definitively assign the proton and carbon signals, two-dimensional NMR techniques would be essential.

COSY (Correlation Spectroscopy) would establish the connectivity between neighboring protons, helping to assign the protons on the benzo-fused ring of the quinoxaline moiety.

HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton signal with its directly attached carbon, allowing for the assignment of the carbon signals.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a key technique for determining the molecular weight of a compound and gaining insights into its structure through fragmentation analysis. No experimental mass spectrum for this compound has been found in the surveyed literature.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful analytical technique for the separation, detection, and identification of individual components within a mixture. For a polar compound like this compound, a reversed-phase high-performance liquid chromatography (HPLC) method is typically employed. The separation would likely be achieved on a C18 stationary phase with a gradient elution using a mobile phase consisting of water and a polar organic solvent, such as acetonitrile (B52724) or methanol, often with a small percentage of an acid modifier like formic acid to improve peak shape and ionization efficiency.

Following chromatographic separation, detection by mass spectrometry, particularly with a soft ionization technique like Electrospray Ionization (ESI), is ideal. In positive ion mode (ESI+), the molecule is expected to readily accept a proton, primarily on one of the basic nitrogen atoms of the quinoxaline ring or the terminal amino group. This would result in the detection of the protonated molecular ion, [M+H]⁺. The mass-to-charge ratio (m/z) of this ion provides crucial information about the molecular weight of the compound. LC-MS is frequently used for the analysis of quinoxaline derivatives and their metabolites. chromatographyonline.comnih.gov

| Parameter | Predicted Condition/Value |

|---|---|

| Chromatography Mode | Reversed-Phase HPLC |

| Stationary Phase | C18 (Octadecylsilane) |

| Mobile Phase | Gradient of Water/Acetonitrile with 0.1% Formic Acid |

| Ionization Technique | Electrospray Ionization (ESI), Positive Mode |

| Expected Primary Ion | [M+H]⁺ (Protonated Molecule) |

| Predicted m/z of [M+H]⁺ | 176.08 |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Direct analysis of this compound by Gas Chromatography-Mass Spectrometry (GC-MS) is generally not feasible. The compound's polarity, arising from the quinoxaline nitrogens and the hydroxylamine group, along with its relatively high molecular weight, results in low volatility. Furthermore, the presence of the -NH2 group can lead to peak tailing and potential thermal degradation in the hot GC injection port.